molecular formula C23H27ClN4O4 B12768919 Hydantoin, 5,5-diphenyl-3-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-oxoethyl)-, hydrochloride CAS No. 92084-90-7

Hydantoin, 5,5-diphenyl-3-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-oxoethyl)-, hydrochloride

Cat. No.: B12768919
CAS No.: 92084-90-7
M. Wt: 458.9 g/mol
InChI Key: SPSSNIFZORZVEJ-UHFFFAOYSA-N
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Description

Hydantoin, 5,5-diphenyl-3-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-oxoethyl)-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydantoin core substituted with diphenyl and piperazinyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydantoin, 5,5-diphenyl-3-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-oxoethyl)-, hydrochloride typically involves multiple steps. The initial step often includes the formation of the hydantoin core through the reaction of urea with an aldehyde or ketone. Subsequent steps involve the introduction of diphenyl and piperazinyl groups through nucleophilic substitution reactions. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Hydantoin, 5,5-diphenyl-3-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-oxoethyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various substituted hydantoins, oxides, and reduced derivatives. These products often retain the core structure of the original compound while exhibiting modified chemical properties.

Scientific Research Applications

Hydantoin, 5,5-diphenyl-3-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-oxoethyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Hydantoin, 5,5-diphenyl-3-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-oxoethyl)-, hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. This interaction often leads to the inhibition or activation of biochemical pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Hydantoin, 5,5-dimethyl-: A simpler hydantoin derivative with different substituents.

    5,5-Diphenylhydantoin: Lacks the piperazinyl group, resulting in different chemical properties.

Uniqueness

Hydantoin, 5,5-diphenyl-3-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-oxoethyl)-, hydrochloride is unique due to the presence of both diphenyl and piperazinyl groups. These functional groups confer distinct chemical reactivity and biological activity, making the compound valuable for various applications.

Properties

CAS No.

92084-90-7

Molecular Formula

C23H27ClN4O4

Molecular Weight

458.9 g/mol

IUPAC Name

3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione;hydrochloride

InChI

InChI=1S/C23H26N4O4.ClH/c28-16-15-25-11-13-26(14-12-25)20(29)17-27-21(30)23(24-22(27)31,18-7-3-1-4-8-18)19-9-5-2-6-10-19;/h1-10,28H,11-17H2,(H,24,31);1H

InChI Key

SPSSNIFZORZVEJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C(=O)CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

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